3-(4-苄氧基苯基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

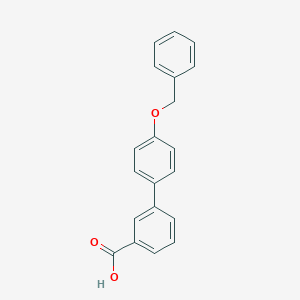

“3-(4-Benzyloxyphenyl)benzoic acid” is a chemical compound with the CAS Number: 167627-37-4 . It has a molecular weight of 304.35 and its IUPAC name is 4’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid .

Synthesis Analysis

The synthesis of a similar compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), has been described in a study . The process involved the use of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 4-benzyloxyphenol, N,N’-dicyclohexylcarbodiimide (DCC), and 4-(dimethylamino)pyridine (DMAP) as a catalyst . These were dissolved in dry dichloromethane and stirred at room temperature under an argon atmosphere for 24 hours .

Molecular Structure Analysis

The molecular structure of “3-(4-Benzyloxyphenyl)benzoic acid” is represented by the linear formula C20H16O3 . The InChI code for this compound is 1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) .

科学研究应用

Pharmacological Activity

- Scientific Field : Pharmacology

- Application Summary : 3-Phenoxybenzoic acid derivatives, which include 3-(4-Benzyloxyphenyl)benzoic acid, have been synthesized and studied for their pharmacological activity .

- Results : Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Physical Properties Study

- Scientific Field : Physical Chemistry

- Application Summary : Benzoic acid derivatives, including 3-(4-Benzyloxyphenyl)benzoic acid, display diverse physical properties depending upon the nature and position of the functional groups .

- Methods of Application : The study involved density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

- Results : The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed .

Photocatalysis

- Scientific Field : Environmental Chemistry

- Application Summary : Certain complexes containing benzoic acid derivatives have been used as photocatalysts for the photodecomposition of antibiotics .

- Methods of Application : The study involved the synthesis of the complexes and subsequent testing of their photocatalytic activity .

- Results : One of the complexes exhibited an impressive 91.93% degradation of nitrofurazone (NFZ) within 60 minutes .

Oxidation Reactions

- Scientific Field : Organic Chemistry

- Application Summary : Benzoic acid derivatives have been used in oxidation reactions .

- Results : The results or outcomes obtained were not specified in the source .

Antioxidant and Anti-inflammatory Activity

- Scientific Field : Pharmacology

- Application Summary : Compounds in this series, which include 3-(4-Benzyloxyphenyl)benzoic acid, possess high biological activity and include highly efficacious antioxidant, marginally toxic nonsteroidal anti-inflammatory, anti-allergic, immunomodulating, cardiologic, and antimicrobial drugs .

- Results : The results or outcomes obtained were not specified in the source .

Diabetes Treatment

- Scientific Field : Endocrinology

- Application Summary : 3-Phenoxybenzoic acid derivatives, including 3-(4-Benzyloxyphenyl)benzoic acid, have been synthesized and studied for their potential in treating diabetes .

- Methods of Application : The study involved the synthesis of the compound and subsequent testing for its ability to target peroxisome proliferator-activated receptor (PPAR) and AMP-activated kinase (AMPK), and its antiglycating properties .

- Results : Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

安全和危害

The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is advised to avoid contact with skin and eyes, and not to breathe in the dust .

未来方向

While there is limited information on the specific future directions for “3-(4-Benzyloxyphenyl)benzoic acid”, research into benzoic acid derivatives continues to be a field of interest. For instance, the synthesis and characterization of novel liquid crystal compounds such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) have been reported . This suggests potential applications in various industrial fields and basic science .

属性

IUPAC Name |

3-(4-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCBOVATTIAKOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602440 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzyloxyphenyl)benzoic acid | |

CAS RN |

167627-37-4 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)